3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine

Medicinal Chemistry Physicochemical Property Profiling Drug Design

3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine is a heterocyclic small molecule built on the thieno[3,2-c]pyridin-4-amine scaffold, a privileged core in kinase inhibitor discovery. The compound carries three distinct substituents: a bromine at position 3, a methyl group at position 2, and a nitro group at position This combination generates a molecular weight of 288.12 g·mol⁻¹, a computed XLogP of 2.4, and a topological polar surface area (TPSA) of 113 Ų.

Molecular Formula C8H6BrN3O2S
Molecular Weight 288.12 g/mol
CAS No. 832694-79-8
Cat. No. B15378272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine
CAS832694-79-8
Molecular FormulaC8H6BrN3O2S
Molecular Weight288.12 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(S1)C(=CN=C2N)[N+](=O)[O-])Br
InChIInChI=1S/C8H6BrN3O2S/c1-3-6(9)5-7(15-3)4(12(13)14)2-11-8(5)10/h2H,1H3,(H2,10,11)
InChIKeyCQLZUJGQRJGOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine (CAS 832694-79-8): Core Scaffold, Functional-Group Profile, and Procurement Context


3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine is a heterocyclic small molecule built on the thieno[3,2-c]pyridin-4-amine scaffold, a privileged core in kinase inhibitor discovery [1]. The compound carries three distinct substituents: a bromine at position 3, a methyl group at position 2, and a nitro group at position 7. This combination generates a molecular weight of 288.12 g·mol⁻¹, a computed XLogP of 2.4, and a topological polar surface area (TPSA) of 113 Ų [2]. These physicochemical features distinguish it from its closest commercially available analogs and make it a useful starting point for medicinal chemistry campaigns that require simultaneous modulation of lipophilicity, polarity, and synthetic handle accessibility.

Why 3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine Cannot Be Replaced by Simple In-Class Analogs


The thieno[3,2-c]pyridin-4-amine scaffold has been validated as a potent BTK inhibitor core, but small structural changes profoundly alter biological activity. In published SAR studies, the presence, position, and electronic nature of substituents on the pyridine and thiophene rings dictate kinase selectivity, cellular potency, and pharmacokinetic behavior [1]. For instance, the 7-nitro group in the target compound introduces strong electron-withdrawing character and adds two hydrogen-bond acceptors compared to the non-nitrated analog, which is predicted to influence both target engagement and physicochemical properties such as solubility and permeability [2]. Consequently, substituting 3-bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine with a non-nitrated or differently halogenated analog risks losing the specific electronic and steric profile required for a given SAR hypothesis or synthetic sequence.

Quantitative Differentiation Evidence for 3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine Relative to Closest Analogs


Increased Topological Polar Surface Area (TPSA) Versus the Des-Nitro Analog

The 7-nitro group raises the computed TPSA of 3-bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine to 113 Ų, compared with 67.2 Ų for the des-nitro analog 3-bromo-2-methylthieno[3,2-c]pyridin-4-amine (CAS 832694-83-4) [1][2]. This 45.8 Ų increase places the target compound well above the 90 Ų threshold often associated with reduced passive membrane permeability, making it a more polar candidate for oral bioavailability or blood-brain barrier penetration considerations.

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Lower Computed Lipophilicity (XLogP) Relative to the Des-Nitro Analog

The XLogP value of 3-bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine is 2.4, whereas the des-nitro analog has an XLogP of 2.6 [1][2]. The ∆logP of –0.2 reflects the polarizing effect of the nitro substituent, which modestly reduces lipophilicity and may improve aqueous solubility while retaining sufficient hydrophobicity for target binding.

Lipophilicity ADME Prediction Medicinal Chemistry

Expanded Hydrogen-Bond Acceptor Capacity Versus the Des-Nitro Analog

The 7-nitro group contributes two additional hydrogen-bond acceptors, raising the total H-bond acceptor count from 3 (des-nitro analog) to 5 (target compound) [1][2]. This increase can strengthen interactions with kinase hinge regions or improve water solubility, offering a distinct pharmacophoric advantage.

Molecular Recognition Kinase Inhibitor Design Pharmacophore Modeling

Higher Molecular Weight and Heavy Atom Count Versus the Des-Nitro Analog

The molecular weight of the target compound is 288.12 g·mol⁻¹, compared with 243.13 g·mol⁻¹ for the des-nitro analog, an increase of 44.99 g·mol⁻¹ attributable to the nitro group [1][2]. The heavy atom count rises from 12 to 15. While this elevates size, it remains within typical fragment-to-lead ranges and provides additional functionality for late-stage derivatization.

Physicochemical Property Profiling Lead Optimization Fragment-Based Drug Design

Optimal Procurement Scenarios for 3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine


Kinase Inhibitor Lead Generation Requiring a 7-Nitro Pharmacophore

When a kinase inhibitor program has identified the thieno[3,2-c]pyridin-4-amine core but requires a 7-position electron-withdrawing group to engage a specific hinge residue, this compound provides the nitro functionality pre-installed. The higher TPSA (113 Ų) and additional H-bond acceptors (5 vs 3) support polar interactions that the des-nitro analog cannot replicate [1].

Synthetic Intermediate for Parallel Library Synthesis

The 3-bromo substituent serves as a versatile handle for Suzuki, Buchwald-Hartwig, or Ullmann couplings, while the 7-nitro group can be selectively reduced to an amine or transformed into other functional groups. This orthogonal reactivity profile allows diversification at two positions in a single synthetic sequence, reducing step count versus using two separate building blocks [2].

CNS-Penetrant Kinase Probe Design Leveraging Moderate Lipophilicity

With an XLogP of 2.4 (Δ –0.2 vs the des-nitro analog), the compound sits near the optimal lipophilicity window for CNS candidates (typically XLogP 2–4). This, combined with a TPSA of 113 Ų, suggests it may achieve sufficient brain exposure for probing CNS kinase targets, a property that the more lipophilic des-nitro analog (XLogP 2.6, TPSA 67 Ų) may not provide to the same extent [3].

Physicochemical Benchmarking in Fragment-to-Lead Optimization

The compound can serve as a reference point for evaluating how the introduction of a 7-nitro group alters key physicochemical parameters (MW, TPSA, XLogP, H-bond acceptors) relative to the parent scaffold. This benchmarking enables medicinal chemists to design focused libraries that systematically explore polarity-permeability trade-offs without resorting to trial-and-error [4].

Quote Request

Request a Quote for 3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.